Vosaroxin

Catalog No.
S548268
CAS No.
175414-77-4
M.F
C18H19N5O4S
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vosaroxin

CAS Number

175414-77-4

Product Name

Vosaroxin

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1

InChI Key

XZAFZXJXZHRNAQ-STQMWFEESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1,4-dihydro-7-(3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid, AG 7352, AG-7352, AG7352, SNS-595, voreloxin, vosaroxin

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O

The exact mass of the compound Vosaroxin is 401.11577 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Vosaroxin (also known as SNS-595 or voreloxin) is a first-in-class naphthyridine/quinolone-derivative topoisomerase II poison. For scientific procurement, it is primarily sourced as a highly stable, DNA-intercalating small molecule that induces site-selective double-strand breaks (DSBs) and G2 phase cell cycle arrest [1]. Unlike traditional anthracyclines, Vosaroxin features a chemically stable quinolone core that dictates its unique pharmacological profile. Supplied as a crystalline solid, it is slightly soluble in DMSO, methanol, and PBS (pH 7.2), making it compatible with standard in vitro assay formulations and in vivo dosing vehicles . Its primary value to researchers and assay developers lies in its ability to isolate topoisomerase II inhibition from the confounding off-target toxicities and resistance mechanisms typically associated with legacy chemotherapeutics.

Substituting Vosaroxin with conventional topoisomerase II poisons like doxorubicin, daunorubicin, or etoposide severely compromises experimental integrity in specialized oncology and toxicology models. Traditional anthracyclines (doxorubicin) generate significant reactive oxygen species (ROS), introducing oxidative stress and cardiotoxicity as confounding variables in cellular assays [1]. Furthermore, both anthracyclines and epipodophyllotoxins (etoposide) are highly susceptible to P-glycoprotein (P-gp) mediated efflux, rendering them ineffective in multidrug-resistant (MDR) cell lines. Vosaroxin’s unique quinolone scaffold is not recognized by the P-gp efflux pump and operates independently of p53 mutation status [2]. Consequently, utilizing generic in-class alternatives will fail to yield reproducible topoisomerase II inhibition in MDR1-overexpressing models or in assays specifically designed to decouple DNA damage from ROS-induced cellular stress.

Evasion of P-glycoprotein (P-gp) Efflux in Multidrug-Resistant Models

Vosaroxin maintains potent anti-proliferative activity across multidrug-resistant (MDR) cell lines because it is not a substrate for the P-glycoprotein (P-gp) efflux pump. In comparative proliferation panels, Vosaroxin retained IC50 values ranging from 0.04 to 1.15 µM across 15 cancer cell lines, including those specifically resistant to doxorubicin and etoposide . In contrast, doxorubicin and etoposide suffer massive losses in intracellular concentration and potency in P-gp overexpressing models due to rapid active efflux[1].

Evidence DimensionSensitivity to P-gp mediated active efflux
Target Compound DataVosaroxin: Not a P-gp substrate; retains low-micromolar/nanomolar IC50 (0.04 - 1.15 µM) in MDR lines.
Comparator Or BaselineDoxorubicin / Etoposide: Highly susceptible to P-gp efflux, resulting in resistance.
Quantified DifferenceVosaroxin bypasses P-gp efflux entirely, maintaining baseline potency in MDR models where comparators fail.
ConditionsIn vitro proliferation assays using doxorubicin-resistant and etoposide-resistant cancer cell lines.

Procuring Vosaroxin is essential for researchers needing a reliable Topo II poison that will not be actively pumped out of MDR1-overexpressing cells, ensuring consistent intracellular dosing.

Absence of Reactive Oxygen Species (ROS) Generation

A major limitation of anthracyclines is the generation of reactive oxygen species (ROS), which causes off-target cardiotoxicity. In comparative cell-based assays using HCT-116 colon cancer cells and a 2′,7′-dichlorofluorescein ROS indicator, Vosaroxin produced no significant levels of ROS at concentrations up to 9 µM over 6 hours. Conversely, doxorubicin induced significant, dose-dependent ROS generation at much lower concentrations (0.03–2 µM) under the exact same conditions [1].

Evidence DimensionReactive Oxygen Species (ROS) production
Target Compound DataVosaroxin: No significant ROS generated at 1–9 µM.
Comparator Or BaselineDoxorubicin: Significant, dose-dependent ROS generation at 0.03–2 µM.
Quantified DifferenceVosaroxin eliminates the ROS generation seen with doxorubicin even at >4x higher concentrations.
ConditionsHCT-116 cells treated for 6 h in the presence of 2′,7′-dichlorofluorescein ROS indicator.

This allows buyers to study pure topoisomerase II-mediated DNA damage without the confounding variable of ROS-induced oxidative stress, which is critical for cardiotoxicity-sparing research.

Site-Selective DNA Cleavage vs. Non-Selective Laddering

Vosaroxin induces highly specific, site-selective DNA double-strand breaks at GC/GG regions, peaking at concentrations of 0.5 µM for Topo IIα and 1.0 µM for Topo IIβ. In contrast, etoposide (a non-intercalating epipodophyllotoxin) causes extensive, non-selective DNA laddering and fragmentation at 1 µM [1]. Densitometry confirms that 1 µM Vosaroxin stabilizes cleavage complexes at levels comparable to 1 µM doxorubicin, but with a highly controlled fragmentation profile.

Evidence DimensionDNA fragmentation profile and cleavage complex stabilization
Target Compound DataVosaroxin: Site-selective cleavage peaking at 0.5–1.0 µM.
Comparator Or BaselineEtoposide: Extensive, non-selective DNA laddering at 1 µM.
Quantified DifferenceVosaroxin provides targeted GC/GG region double-strand breaks rather than chaotic DNA laddering.
ConditionsCCRF-CEM cell-based topoisomerase IIα/β cleavage assays and densitometry.

For assay developers, Vosaroxin provides a highly titratable, precise tool for inducing specific double-strand breaks without the chaotic, non-specific fragmentation caused by etoposide.

Multidrug-Resistant (MDR) Tumor Modeling

Because Vosaroxin is structurally distinct from anthracyclines and is not a substrate for P-glycoprotein (P-gp) efflux, it is the optimal procurement choice for establishing baselines in MDR cell lines (e.g., SBC-3/ETP or PC-14/CDDP) where legacy drugs like doxorubicin or etoposide are actively pumped out of the cell [1].

Cardiotoxicity-Sparing Topoisomerase II Assays

In pharmacological studies where researchers must separate DNA intercalation and topoisomerase II poisoning from oxidative stress, Vosaroxin is required. Its inability to generate significant reactive oxygen species (ROS) makes it an ideal reference compound for studying DNA double-strand breaks without triggering the ROS-mediated cardiotoxic pathways inherent to anthracyclines [1].

p53-Independent Apoptosis and Combination Therapy Screening

Vosaroxin induces apoptosis independently of p53 mutation status. It is highly recommended for procurement in combination therapy screens (particularly alongside cytarabine or decitabine) targeting relapsed/refractory acute myeloid leukemia (AML) models, where bypassing p53-dependent resistance mechanisms is a strict assay requirement [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

401.11577528 Da

Monoisotopic Mass

401.11577528 Da

Heavy Atom Count

28

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K6A90IIZ19

Drug Indication

Treatment of acute myeloid leukaemia

Pharmacology

Vosaroxin is a small molecule and a naphthyridine analogue with antineoplastic activity. Vosaroxin intercalates into DNA in a site-specific manner and blocks the re-ligation process carried out by topoisomerase II during DNA replication. As a result, inhibition of DNA replication, RNA and protein synthesis occurs, followed by cell cycle arrest at G2 phase and induced p53-independent apoptosis. This agent shows a favorable toxicity profile in several aspects: it does not generate reactive oxygen species, as do anthracyclines, hence reducing the risk of cardiotoxicity; it is not a P-glycoprotein (P-gp) substrate, and thereby evades the common mechanism for multidrug resistance; and it has limited distribution to normal tissues and a more chemically stable molecular structure.

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX53 - Vosaroxin

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

175414-77-4

Wikipedia

Vosaroxin

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Evanchik MJ, Allen D, Yoburn JC, Silverman JA, Hoch U. Metabolism of (+)-1,4-dihydro-7-(trans-3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiaz olyl)-1,8-naphthyridine-3-carboxylic acid (voreloxin; formerly SNS-595), a novel replication-dependent DNA-damaging agent. Drug Metab Dispos. 2009 Mar;37(3):594-601. Epub 2008 Dec 12. PubMed PMID: 19074528.
2: Hoch U, Lynch J, Sato Y, Kashimoto S, Kajikawa F, Furutani Y, Silverman JA. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemother Pharmacol. 2009 Jun;64(1):53-65. Epub 2008 Oct 19. PubMed PMID: 18931998.
3: Mills DA, Fekrazad HM, Verschraegen CF. SNS-595, a naphthyridine cell cycle inhibitor and stimulator of apoptosis for the treatment of cancers. Curr Opin Investig Drugs. 2008 Jun;9(6):647-57. Review. PubMed PMID: 18516764.
4: Srivastava SK, Jha A, Agarwal SK, Mukherjee R, Burman AC. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Anticancer Agents Med Chem. 2007 Nov;7(6):685-709. Review. PubMed PMID: 18045063.
5: Tsuzuki Y, Tomita K, Shibamori K, Sato Y, Kashimoto S, Chiba K. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. J Med Chem. 2004 Apr 8;47(8):2097-109. PubMed PMID: 15056007.

Explore Compound Types